6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Pim-1 kinase inhibition Structure-activity relationship Oncology research

Procure 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 902045-53-8) for your kinase inhibitor program. This scaffold features a unique 6-allyl substitution, differentiating it from common 2-phenyl or 5,7-disubstituted analogs. Early data suggests dual submicromolar activity against Pim-1 and Flt-3 kinases, making it a valuable starting hit for AML research. The 7-OH and 6-allyl groups offer synthetic tractability for rapid analog generation. Confirm this precise substitution pattern to ensure reproducibility in your SAR studies, as minor changes can drastically alter kinase selectivity.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 902045-53-8
Cat. No. B2616512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS902045-53-8
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3)CC=C
InChIInChI=1S/C16H15N3O/c1-3-7-13-11(2)18-15-14(10-17-19(15)16(13)20)12-8-5-4-6-9-12/h3-6,8-10,17H,1,7H2,2H3
InChIKeyFNPOMRTWLULRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 902045-53-8) – Compound Class and Baseline Characteristics for Procurement Evaluation


6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 902045-53-8) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles [1]. This scaffold is widely recognized as a privileged structure in kinase inhibitor design because it acts as a bioisostere of the adenine moiety of ATP, enabling it to occupy the hinge region of numerous kinase active sites [1][2]. The compound features a 6-allyl substituent, a 5-methyl group, and a 3-phenyl ring on the pyrazolo[1,5-a]pyrimidin-7-ol core, a substitution pattern that distinguishes it from many commercially available analogs. While direct primary research data on this specific molecule remains limited, the broader class has demonstrated inhibitory activity against serine/threonine kinases (e.g., Pim-1, CDKs) and receptor tyrosine kinases (e.g., TrkA, Flt-3) at submicromolar to low micromolar IC50 concentrations [2][3].

Why Generic Substitution of 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 902045-53-8) Fails in Kinase-Targeted Research


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to substitution, and simple interchange of in-class compounds routinely produces large shifts in kinase selectivity and cellular potency [1]. Systematic SAR studies on related 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidines have demonstrated that variation at the 3-, 5-, 6-, and 7-positions can alter IC50 values against the same kinase by two to three orders of magnitude, and can switch selectivity between kinase families entirely [1][2]. For example, in a series of 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines, compound 7d showed potent TrkA inhibition (IC50 0.087 μM), while 10e exhibited submicromolar multi-kinase inhibition against a distinct panel including TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2, highlighting the extreme sensitivity of the scaffold to minor structural changes [1]. Therefore, the 6-allyl substitution pattern present in the target compound cannot be assumed to be functionally equivalent to other 6-substituted analogs, and procurement of the precise compound is essential for reproducibility and SAR interpretation.

Product-Specific Quantitative Differentiation Evidence for 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 902045-53-8)


6-Allyl Substitution Drives Submicromolar Pim-1 Kinase Inhibition – Comparison with 6-Unsubstituted Analog

The 6-allyl group in the target compound is reported to confer strong inhibition of Pim-1 kinase (IC50 < 1 µM), whereas the structurally analogous 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, which lacks the 6-allyl substituent (CAS 77493-78-8), exhibits significantly weaker antiproliferative activity with IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . This >12-fold potency differential illustrates the critical functional contribution of the 6-allyl substituent. The importance of the hydrophobic substituent at the 6-position is further corroborated by class-level evidence showing that 6-substituted pyrazolopyrimidinones can achieve approximately 100-fold increases in CDK4 affinity compared to unsubstituted analogs [1].

Pim-1 kinase inhibition Structure-activity relationship Oncology research

Multi-Kinase Profiling Potential: Flt-3 Inhibition Adds Differentiation from Pim-1-Selective Pyrazolopyrimidines

The target compound is reported to inhibit both Pim-1 and Flt-3 kinases, with vendor-reported IC50 values of <1 µM and <2 µM, respectively [1]. This dual Pim-1/Flt-3 inhibitory profile is significant because many pyrazolo[1,5-a]pyrimidines reported in the literature are selective for Pim-1 alone. For instance, the reference compound quercetin inhibits Pim-1 with IC50 = 0.91 µM but shows no significant Flt-3 activity [2]. Dual Pim-1/Flt-3 inhibitors are of particular interest in acute myeloid leukemia (AML), where both kinases contribute to the FLT3-ITD-driven oncogenic signaling network. A class-level study by Xu et al. demonstrated that selected pyrazolo[1,5-a]pyrimidine dual Pim-1/Flt-3 inhibitors suppressed BAD protein phosphorylation in a cell-based assay and inhibited two-dimensional colony formation in a clonogenic survival assay at submicromolar concentrations, confirming that cellular activity is mediated through Pim-1 inhibition [3].

Flt-3 kinase Multi-kinase profiling Acute myeloid leukemia

hERG Safety Differentiation: Class-Level Evidence of Reduced Cardiotoxicity Risk Relative to First-Generation Pan-Pim Inhibitors

In a lead optimization study of pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors, the lead compound demonstrated no significant hERG inhibition at 30 µM concentration, a feature associated with a markedly reduced risk of drug-induced QT interval prolongation [1]. This compound additionally proved highly selective when screened against a panel of 119 oncogenic kinases, indicating an improved safety profile compared to the first-generation pan-Pim inhibitor SGI-1776, which was clinically limited by cardiac toxicity [1]. While the specific hERG data for 6-allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has not been independently published, the class-level evidence strongly suggests that appropriately substituted pyrazolo[1,5-a]pyrimidin-7-ols can achieve an improved therapeutic window over earlier pan-kinase inhibitors.

hERG liability Safety pharmacology Kinase inhibitor off-target profiling

Chemical Stability and Synthetic Tractability of the 6-Allyl-7-ol Core Enables Rapid Derivative Generation

The 7-hydroxy group on the pyrazolo[1,5-a]pyrimidine core serves as a synthetic handle for O-alkylation, sulfonylation, or conversion to 7-amino, 7-thio, and 7-alkoxy derivatives, enabling rapid generation of focused compound libraries for SAR exploration [1]. The 6-allyl group provides an additional diversification point via olefin metathesis, hydroboration, or epoxidation chemistries that are not accessible in 6-unsubstituted or 6-alkyl analogs. This dual synthetic versatility is a meaningful procurement advantage: a single batch of the parent 7-ol compound can serve as a common intermediate for multiple parallel lead optimization campaigns, reducing overall material procurement costs and lead times. In contrast, 7-amino or 7-alkoxy analogs, such as 6-allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (available from selected vendors), represent a terminal functionalization state with limited downstream derivatization options [2].

Synthetic chemistry Derivatization Tool compound generation

Crystallographic Validation of Pyrazolo[1,5-a]pyrimidine Scaffold Binding to Kinase Hinge Region – Structural Basis for Target Engagement

X-ray crystal structures of pyrazolo[1,5-a]pyrimidine derivatives bound to the kinase domain of human LCK (PDB IDs: 3AC3, 3AC8) provide direct structural evidence that this scaffold engages the ATP-binding site through hinge region hydrogen bonds characteristic of adenine bioisosteres [1][2]. The structure of 3AC3, deposited at 2.55 Å resolution, reveals the pyrazolo[1,5-a]pyrimidine core making conserved hydrogen bond contacts with the backbone of the hinge residues, analogous to the binding mode of ATP. This crystallographic confirmation establishes that the core scaffold is a validated kinase hinge binder, a prerequisite for rational structure-based optimization. While the specific co-crystal structure of 6-allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has not been solved, the shared scaffold geometry and pharmacophore geometry make this structural data directly applicable to the target compound's binding mode.

X-ray crystallography Kinase hinge binding Structure-based drug design

Best-Fit Research and Industrial Application Scenarios for 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 902045-53-8)


Hit-to-Lead Optimization in Pim-1/Flt-3 Dual Kinase Inhibitor Programs for Hematologic Malignancies

The compound is most appropriately deployed as a starting hit or early lead in medicinal chemistry programs targeting both Pim-1 and Flt-3 kinases in AML or myeloproliferative neoplasms. The vendor-reported dual IC50 profile (<1 µM Pim-1; <2 µM Flt-3) places the compound in the submicromolar potency range for both targets, qualifying it for further multiparametric optimization. The presence of the synthetically tractable 7-OH and 6-allyl groups enables rapid analog generation to improve selectivity over off-target kinases, guided by the kinome selectivity data available from the pyrazolo[1,5-a]pyrimidine class, where lead compounds have shown selectivity against 119 oncogenic kinases [1]. Researchers should confirm the reported dual Pim-1/Flt-3 IC50 values in their own assay systems and assess cellular target engagement through BAD phosphorylation and colony formation assays before committing to larger-scale analog synthesis.

Scaffold-Hopping Starting Point for Generating IP-Distinct Kinase Inhibitor Chemical Matter

For organizations seeking to develop patent-differentiated kinase inhibitor scaffolds, this compound offers a substitution pattern (6-allyl, 5-methyl, 3-phenyl) that is distinct from the heavily patented 2-phenyl-7-amino and 5,7-disubstituted pyrazolo[1,5-a]pyrimidine chemical space. The crystallographic validation of the pyrazolo[1,5-a]pyrimidine core binding to the LCK kinase hinge region (PDB 3AC3, 3AC8) provides confidence that the scaffold will maintain ATP-competitive binding after diversification [2][3]. The 6-allyl group provides an additional hydrophobic contact that could improve binding affinity relative to 6-unsubstituted analogs, as suggested by class-level SAR showing ~100-fold CDK4 affinity gains with appropriate 6-substitution [4].

Chemical Biology Tool Compound for Dissecting Pim-1 vs. Flt-3 Signaling in FLT3-ITD-Driven Cancer Models

The dual kinase inhibitory profile makes this compound a candidate tool for chemical biology experiments aimed at dissecting the relative contributions of Pim-1 and Flt-3 kinase activities in cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. The class-level cellular validation—showing that pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors suppress BAD phosphorylation and inhibit colony formation at submicromolar concentrations—establishes the scaffold's ability to engage intracellular Pim-1 and produce measurable phenotypic consequences [1]. Researchers should use this compound alongside selective Pim-1 inhibitors (e.g., SGI-1776) and selective Flt-3 inhibitors (e.g., quizartinib) to deconvolute target-specific effects. The hERG safety data available for the class (no significant inhibition at 30 µM) supports its use in short-term cellular assays without confounding cardiotoxicity artifacts [1].

Multi-Kinase Broad-Profiling Panel for Selectivity Assessment of Lead Candidates

The compound can serve as a reference standard in broad kinase profiling panels to benchmark the selectivity of newly synthesized pyrazolo[1,5-a]pyrimidine analogs. Given the class-level evidence that pyrazolo[1,5-a]pyrimidines inhibit a range of kinases—including TrkA (IC50 0.087 μM), ALK2 (IC50 0.105 μM), c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2 at submicromolar concentrations [5]—the target compound's kinome interaction fingerprint, once experimentally determined, can be used as a selectivity reference. Procurement of a well-characterized batch of this compound as a profiling standard enables consistent cross-study comparisons and helps identify structure-selectivity relationships that guide further optimization toward narrower or broader target profiles.

Quote Request

Request a Quote for 6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.